molecular formula C20H17NO4 B4998018 4-methyl-7-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methoxy]-2H-chromen-2-one

4-methyl-7-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methoxy]-2H-chromen-2-one

Cat. No.: B4998018
M. Wt: 335.4 g/mol
InChI Key: VMRUSQJJHDHSOO-UHFFFAOYSA-N
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Description

4-methyl-7-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methoxy]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-methyl group and a 7-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methoxy] group. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 4-methyl-7-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methoxy]-2H-chromen-2-one involves multiple steps, including the formation of the chromen-2-one core and the subsequent introduction of the substituents. One common synthetic route involves the condensation of 4-methyl-2H-chromen-2-one with 3-phenyl-4,5-dihydro-1,2-oxazole in the presence of a suitable base. The reaction conditions typically include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

4-methyl-7-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-methyl-7-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methoxy]-2H-chromen-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-7-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

4-methyl-7-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methoxy]-2H-chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-7-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-13-9-20(22)24-19-11-15(7-8-17(13)19)23-12-16-10-18(21-25-16)14-5-3-2-4-6-14/h2-9,11,16H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRUSQJJHDHSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3CC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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